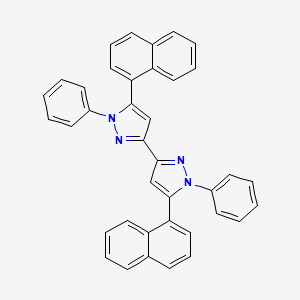

5,5'-DI-1-Naphthyl-1,1'-diphenyl-1H,1'H-3,3'-bipyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5’-Di(1-naphthyl)-1,1’-diphenyl-1H,1’H-3,3’-bipyrazole, often referred to as “Ad-BippyPhos” , is a fascinating compound with diverse applications. Its chemical structure consists of two naphthyl groups and a diphenyl group connected by a bipyrazole core. Let’s explore its properties and uses further.

Preparation Methods

Synthetic Routes::

- Ad-BippyPhos can be synthesized through various methods. One common approach involves the reaction of 1,1’-diphenyl-3,3’-bipyrazole with 1-naphthylboronic acid or its derivatives.

- Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, are often employed for this purpose.

- The reaction typically occurs under an inert atmosphere (argon or nitrogen) to prevent oxidation.

- Solvents like toluene or dichloromethane are commonly used.

- Catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ are effective.

- While Ad-BippyPhos is primarily synthesized in research laboratories, its industrial-scale production remains limited due to its specialized applications.

Chemical Reactions Analysis

Reactivity::

- Ad-BippyPhos serves as a ligand in transition metal-catalyzed reactions.

- It catalyzes C-O coupling reactions, enabling the synthesis of aryl and heteroaryl ethers from bromides or chlorides and primary aliphatic alcohols.

- Additionally, it facilitates the synthesis of fluorinated anilines by coupling fluoroalkylamines with aryl bromides and chlorides.

- Aryl or heteroaryl bromides/chlorides

- Primary aliphatic alcohols

- Palladium catalysts

- Base (e.g., potassium carbonate)

- Aryl or heteroaryl ethers

- Fluorinated anilines

Scientific Research Applications

Ad-BippyPhos finds applications in:

Organic Synthesis: As a versatile ligand, it enables efficient C-C and C-O bond formations.

Catalysis: It plays a crucial role in developing new synthetic methodologies.

Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

Mechanism of Action

- Ad-BippyPhos enhances catalytic reactions by coordinating with transition metal centers.

- Its precise mechanism varies depending on the specific reaction type.

Comparison with Similar Compounds

- Ad-BippyPhos stands out due to its naphthyl and diphenyl substituents.

- Similar compounds include other bipyrazole-based ligands, but Ad-BippyPhos’s distinct structure sets it apart.

Properties

Molecular Formula |

C38H26N4 |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

5-naphthalen-1-yl-3-(5-naphthalen-1-yl-1-phenylpyrazol-3-yl)-1-phenylpyrazole |

InChI |

InChI=1S/C38H26N4/c1-3-17-29(18-4-1)41-37(33-23-11-15-27-13-7-9-21-31(27)33)25-35(39-41)36-26-38(42(40-36)30-19-5-2-6-20-30)34-24-12-16-28-14-8-10-22-32(28)34/h1-26H |

InChI Key |

WLJDGIWOPDCNCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=NN(C(=C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[9-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B11078839.png)

![2-[(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11078858.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide](/img/structure/B11078862.png)

![ethyl 4-[2,5-dioxo-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11078869.png)

![(4Z)-2-(2-chloro-5-nitrophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11078877.png)

![N-(3-acetylphenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B11078884.png)

![2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11078902.png)

![2-[1-(2,4-Dichlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B11078903.png)

![N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11078932.png)

![N-(3'-acetyl-1-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11078934.png)